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Fluoromethane

Refrigerant selection Greenhouse gas inventory Environmental procurement

Fluoromethane (CAS 13453‑52‑6), also designated as HFC‑41 or methyl fluoride, is the simplest hydrofluorocarbon (CH₃F). It is a colourless, flammable gas with a boiling point of −78.4 °C, an ozone depletion potential (ODP) of zero, and a 100‑year global warming potential (GWP) of 92.

Molecular Formula CH3F
Molecular Weight 34.033 g/mol
CAS No. 13453-52-6
Cat. No. B3415987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromethane
CAS13453-52-6
Molecular FormulaCH3F
Molecular Weight34.033 g/mol
Structural Identifiers
SMILESCF
InChIInChI=1S/CH3F/c1-2/h1H3
InChIKeyNBVXSUQYWXRMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.67 M

Structure & Identifiers


Interactive Chemical Structure Model





Fluoromethane (HFC‑41) Procurement Evidence Guide – Selecting the Optimal C1 Hydrofluorocarbon


Fluoromethane (CAS 13453‑52‑6), also designated as HFC‑41 or methyl fluoride, is the simplest hydrofluorocarbon (CH₃F) [1]. It is a colourless, flammable gas with a boiling point of −78.4 °C, an ozone depletion potential (ODP) of zero, and a 100‑year global warming potential (GWP) of 92 [2][3]. Its primary industrial uses are as a low‑GWP refrigerant alternative and as an etching gas for silicon nitride (SiN) in semiconductor fabrication [1][4].

Why Generic Substitution of Fluoromethane in Procurement Carries Technical and Environmental Risk


Fluoromethane occupies a unique position among C1 halomethanes: it combines zero ODP with the lowest GWP in the HFC series while maintaining the low boiling point necessary for deep‑refrigeration cycles [1][2]. Attempts to substitute it with chloromethane (R‑40) introduce ozone‑depletion liability and higher toxicity; substituting with difluoromethane (HFC‑32) increases GWP by a factor of >7, and substituting with trifluoromethane (HFC‑23) raises GWP two orders of magnitude [3][4]. In semiconductor etching, the selectivity profile of fluoromethane for SiN over SiO₂ is distinct from that of CHF₃‑ or CF₄‑based chemistries, making simple drop‑in replacement impossible without process requalification [5].

Fluoromethane Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data


Fluoromethane vs. Difluoromethane vs. Trifluoromethane: 100‑Year Global Warming Potential

Fluoromethane (HFC‑41) exhibits a 100‑year GWP of 92, which is 86 % lower than that of difluoromethane (HFC‑32, GWP = 675) and two orders of magnitude lower than that of trifluoromethane (HFC‑23, GWP = 14 800) [1][2]. This quantitative ranking is based on UK regulatory data and IPCC assessment values.

Refrigerant selection Greenhouse gas inventory Environmental procurement

Fluoromethane vs. Chloromethane: Ozone Depletion Potential and Toxicity Profile

Fluoromethane has an ODP of zero, whereas chloromethane (R‑40) is an ozone‑depleting substance controlled under the Montreal Protocol [1][2]. Furthermore, chloromethane carries an OSHA permissible exposure limit (PEL) of 100 ppm (8‑h TWA), while fluoromethane is classified as non‑toxic under standard hazard communication criteria [3][4].

Refrigerant safety Ozone layer protection Workplace exposure

Fluoromethane vs. Chloromethane: Boiling Point for Low‑Temperature Refrigeration Cycles

Fluoromethane has a normal boiling point of −78.4 °C, which is 54.4 °C lower than that of chloromethane (−24.0 °C) [1][2]. This difference enables fluoromethane to service deep‑freezing and cascade refrigeration applications that chloromethane cannot reach without system redesign.

Low‑temperature refrigerant Cryogenic cycles Thermodynamic property selection

Fluoromethane vs. Longer‑Lived HFCs: Atmospheric Lifetime Advantage

Fluoromethane has an atmospheric lifetime of 2.6 years, compared with 5.0 years for difluoromethane (HFC‑32) and 260 years for trifluoromethane (HFC‑23) [1]. The short lifetime means that emitted fluoromethane is removed from the atmosphere over 10 × faster than HFC‑32 and 100 × faster than HFC‑23, substantially reducing long‑term radiative forcing per kilogram emitted.

Atmospheric persistence Climate impact Environmental procurement

Fluoromethane SiN/SiO₂ Etch Selectivity in Semiconductor Processing

A patented etchant mixture of fluoromethane (CH₃F) and nitrous oxide (N₂O) delivers a SiN‑to‑SiO₂ etch selectivity of approximately 1.7 or greater [1]. In comparative inductively coupled plasma studies, CHF₃‑based plasmas typically achieve SiO₂‑to‑SiN selectivity in the opposite direction, favouring SiO₂ removal [2]. The reversal of selectivity is a direct consequence of the hydrogen‑to‑fluorine ratio in the precursor gas.

Plasma etching Barrier layer etching Semiconductor fabrication

Fluoromethane Gas‑Phase SN2 Reactivity Selectivity: O‑ vs. C‑Alkylation

In gas‑phase SN2 reactions with ambident enolate anions, methyl fluoride exhibits a kinetic preference for O‑alkylation over C‑alkylation, with O‑alkylation favoured by a barrier difference of 9.5–12.8 kcal mol⁻¹ [1]. This contrasts with methyl chloride, where the analogous O/C selectivity is significantly reduced due to the better leaving‑group ability of chloride.

Synthetic chemistry Methylation reagent Reaction selectivity

Fluoromethane Best‑Fit Application Scenarios Backed by Comparative Evidence


Low‑GWP Refrigerant in Cascade and Deep‑Freeze Systems

Fluoromethane (R‑41) is a compelling choice for low‑temperature refrigeration cycles requiring evaporator temperatures below −50 °C. Its normal boiling point of −78.4 °C enables direct replacement of higher‑GWP HFCs in cascade systems, while its GWP of 92 is 86 % lower than that of difluoromethane (HFC‑32) [1][2]. The combination of ultra‑low boiling point, zero ODP, and the lowest GWP among the HFC‑methane series makes it a preferred refrigerant for compliance with F‑gas phase‑down regulations in industrial freezing and cold‑storage applications.

Selective SiN Barrier Layer Etching in Semiconductor Fabrication

Fluoromethane‑based plasma chemistries (CH₃F/N₂O mixtures) achieve a SiN‑to‑SiO₂ etch selectivity of ≥ 1.7, which is directionally opposite to that of traditional CHF₃ plasmas [3][4]. This unique selectivity profile is critical for back‑end‑of‑line (BEOL) processing steps where SiN barrier layers must be removed without damaging underlying low‑k SiO₂ dielectrics. Procurement of high‑purity fluoromethane is essential for advanced node semiconductor manufacturing, particularly in self‑aligned contact etching for FinFET and DRAM devices.

Ozone‑Safe Replacement for Chloromethane in Legacy Refrigeration and Process Systems

Chloromethane (R‑40) is an ozone‑depleting substance with an OSHA PEL of 100 ppm, whereas fluoromethane has zero ODP and is classified as non‑toxic [5][6]. For facilities currently operating chloromethane‑based systems that require retrofit, fluoromethane offers a pathway to eliminate ozone‑depletion liability and reduce occupational exposure risks while providing a broadly compatible thermodynamic envelope.

Gas‑Phase O‑Methylation Studies in Physical Organic Chemistry

Methyl fluoride (fluoromethane) exhibits a kinetic O‑alkylation preference of 9.5–12.8 kcal mol⁻¹ over C‑alkylation in gas‑phase SN2 reactions with enolate anions [7]. This high O/C selectivity, which substantially exceeds that of methyl chloride, makes fluoromethane the reagent of choice for mechanistic investigations of ambident reactivity and for preparative gas‑phase ion‑molecule reactions where regiochemical control is paramount.

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